molecular formula C23H26N2O2 B7698296 N-(2-ethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(2-ethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7698296
M. Wt: 362.5 g/mol
InChI Key: JAIWNOQSBRVYAC-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities and are part of many natural products .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a tetrahydroquinoline core. The exact structure would depend on the positions of the benzoyl and ethylphenyl substituents .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, particularly at the nitrogen atom and the aromatic rings. The exact reactions that this compound could undergo would depend on the positions and nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .

Future Directions

Tetrahydroquinolines are a focus of ongoing research due to their presence in many biologically active compounds. Future research on this specific compound could involve exploring its potential biological activities and optimizing its synthesis .

properties

IUPAC Name

(4-methylphenyl)-[6-(piperidine-1-carbonyl)-3,4-dihydro-2H-quinolin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-7-9-18(10-8-17)23(27)25-15-5-6-19-16-20(11-12-21(19)25)22(26)24-13-3-2-4-14-24/h7-12,16H,2-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWNOQSBRVYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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